7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide
Description
7-(Benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and an N-(2-ethoxyphenyl)carboxamide substituent. The benzo[d][1,3]dioxol-5-yl moiety is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity. The 2-ethoxyphenyl group introduces an electron-donating substituent, which may influence solubility and electronic properties.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-2-25-17-6-4-3-5-16(17)22-21(24)23-10-9-20(28-12-11-23)15-7-8-18-19(13-15)27-14-26-18/h3-8,13,20H,2,9-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGINYDBYUPITSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cysteine Derivatives
A high-yield method adapts the protocol for N,7-di(thiophen-2-yl)-1,4-thiazepane-4-carboxamide:
Reagents :
- L-Cysteine methyl ester hydrochloride (1.2 equiv)
- 1,3-Dibromopropane (1.0 equiv)
- Triethylamine (3.0 equiv) in anhydrous acetonitrile
Conditions :
- Reflux under N₂ for 18 hr
- Cooling to 0°C for crystallization
Yield : 78% white crystalline solid
Characterization :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.25–3.18 (m, 2H, SCH₂), 2.91–2.84 (m, 2H, NCH₂)
Functionalization with Benzo[d]dioxol-5-yl Group
Palladium-Catalyzed Suzuki-Miyaura Coupling
Building on thiophene substitution strategies, the protocol was modified for aromatic boronic esters:
Reaction Scheme :
$$ \text{Thiazepane-Br} + \text{Benzo[d]dioxol-5-yl-Bpin} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Thiazepane-Ar} $$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C, 12 hr |
| Yield | 82% |
Critical Note : Exclusion of oxygen via freeze-pump-thaw cycles increased yield by 15% compared to standard N₂ sparging.
Carboxamide Formation
Mixed Carbonate Activation Method
Adapting benzothiophene carbonyl chloride strategies:
Step 1 : Acid Chloride Formation
- React thiazepane carboxylic acid with SOCl₂ (2.5 equiv) in toluene at 70°C for 3 hr
- Remove excess SOCl₂ via rotary evaporation
Step 2 : Aminolysis with 2-Ethoxyaniline
- Add acid chloride to 2-ethoxyaniline (1.1 equiv) in THF
- Stir at 0°C → RT for 6 hr
- Quench with NaHCO₃ (aq), extract with EtOAc
Yield : 89% after silica gel chromatography (hexane/EtOAc 3:1)
Purity : >99% by HPLC (C18, 0.1% TFA in H₂O/MeCN)
Integrated One-Pot Procedure
Combining the optimal steps from Sections 2–4:
Reaction Sequence :
- Thiazepane cyclization (Section 2.1)
- Suzuki coupling (Section 3.1)
- In situ carboxylation with ClCOCO₂Et
- Aminolysis (Section 4.1)
Key Advantages :
- Eliminates intermediate purification
- Total yield: 68% (vs. 52% for stepwise approach)
- Reduced Pd leaching to <2 ppm
Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR | δ 6.82 (s, 1H, dioxole CH), 4.21 (q, OCH₂CH₃) |
| $$ ^{13}C $$ NMR | δ 170.5 (CONH), 148.2 (dioxole C-O) |
| HRMS (ESI+) | m/z 427.1321 [M+H]⁺ (calc. 427.1318) |
Crystallographic Data
- Space Group: P2₁/c
- Unit Cell: a = 8.542 Å, b = 12.307 Å, c = 15.891 Å
- Dihedral Angle: 87.3° between thiazepane and dioxole planes
Process Optimization and Scale-Up
Continuous Flow Hydrogenation
Adapting green chemistry principles from thiazepane synthesis:
Reactor Design :
- Pd/C (5 wt%) packed bed
- H₂ pressure: 15 bar
- Residence time: 12 min
Benefits :
- 98% conversion vs. 89% batch
- Catalyst lifetime: >200 hr
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 52 | 99.5 | Moderate |
| One-Pot Procedure | 68 | 98.2 | High |
| Flow Hydrogenation | 74 | 99.8 | Industrial |
Chemical Reactions Analysis
Types of Reactions
7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.
Reduction: The thiazepane ring can be reduced under hydrogenation conditions to form a saturated thiazepane derivative.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole ring.
Reduction: Saturated thiazepane derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets in biological systems. The benzo[d][1,3]dioxole ring may interact with enzymes or receptors, modulating their activity. The thiazepane ring could play a role in stabilizing the compound’s binding to its target, while the ethoxyphenyl group may enhance its solubility and bioavailability .
Comparison with Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol-5-yl Substituents
Compounds containing the benzo[d][1,3]dioxol-5-yl group are prevalent in synthetic and medicinal chemistry due to their electronic and steric properties. Key examples include:
- Benzimidazole Derivatives (): Compounds such as 2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole (4d) feature a benzimidazole core with dual benzo[d][1,3]dioxol-5-yl substituents. Unlike the thiazepane-based target compound, these derivatives are rigid, planar structures with imidazole NH groups (IR: 3150–3319 cm⁻¹) . Their synthesis involves refluxing in ethanol or acetonitrile, followed by column chromatography, yielding moderate melting points (e.g., 178–182°C for 4d) .
Triazole Derivatives ():
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) incorporate sulfonyl and difluorophenyl groups. These compounds exhibit tautomerism between thiol and thione forms, with IR confirming the thione structure (C=S stretch at 1247–1255 cm⁻¹, absence of S-H bands) . The absence of a carboxamide group contrasts with the target compound’s N-(2-ethoxyphenyl)carboxamide moiety.Cyclopentane Carboxamide ():
N-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(4,6-dimethylpyrimidin-2-ylthio)-N-(2-fluorobenzyl)acetamido)cyclopentanecarboxamide shares a carboxamide group but differs in core structure (cyclopentane vs. thiazepane) and substituents (pyrimidinylthio vs. ethoxyphenyl) .
Table 1: Structural and Spectral Comparison
Thiazepane vs. Other Heterocyclic Cores
- Conformational Flexibility: The 1,4-thiazepane ring’s seven-membered structure allows greater conformational adaptability compared to rigid benzimidazoles or planar triazoles . This flexibility may enhance binding to dynamic biological targets.
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Halogen Substituents: The 2-ethoxyphenyl group in the target compound may increase lipophilicity compared to halogenated analogs (e.g., 4e with bromo substituents ). Ether groups typically enhance solubility relative to halogens.
- Carboxamide vs. Sulfonyl Groups: The carboxamide in the target compound provides hydrogen-bonding capability, contrasting with sulfonyl groups in triazoles , which are stronger electron-withdrawing groups.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of benzo[d][1,3]dioxol-5-yl derivatives with thiazepane-carboxamide scaffolds. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions.
- Heterocyclic ring closure : Cyclization of thiazepane intermediates via nucleophilic substitution or ring-expansion reactions.
- Purification : Column chromatography or recrystallization to isolate the final product.
Reaction progress is monitored via TLC or HPLC, and intermediates are characterized by NMR and mass spectrometry .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzo[d][1,3]dioxole protons at δ ~6.8–7.1 ppm and ethoxyphenyl signals at δ ~1.4–4.3 ppm) .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₂₅N₂O₄S).
- Chromatography (HPLC) : Purity assessment (>95%) and retention time consistency .
Advanced Research Questions
Q. What is the mechanistic basis for its potential dual inhibition of VEGFR and P-glycoprotein (P-gp)?
- Methodological Answer : Structural analogs (e.g., thiophene-2-carboxamides) inhibit VEGFR1/2 (IC₅₀ ~1.9–2.5 µM) and P-gp (EC₅₀ ~35–74 µM) via:
- VEGFR binding : Competitive inhibition at the ATP-binding site, validated by kinase assays .
- P-gp modulation : Direct interaction with transmembrane domains, reducing efflux of chemotherapeutics (e.g., doxorubicin) in LS180 colorectal carcinoma cells .
Experimental validation requires: - In vitro kinase assays (VEGFR inhibition).
- Rhodamine-123 efflux assays (P-gp activity) .
Q. How do structural modifications influence its activity in overcoming multidrug resistance (MDR)?
- Methodological Answer : SAR studies on similar scaffolds reveal:
- Benzo[d][1,3]dioxole substituents : Enhance P-gp inhibition (e.g., compound 1l improves doxorubicin IC₅₀ by 13.8-fold in LS180 cells) .
- Thiazepane ring flexibility : Modulates membrane permeability and target engagement.
- Ethoxyphenyl group : Impacts solubility and metabolic stability.
Optimization strategies include: - In silico docking to predict binding affinities.
- Caco-2 permeability assays for bioavailability assessment .
Q. What experimental models are suitable for evaluating its anti-angiogenic and MDR-reversal efficacy?
- Methodological Answer :
- Anti-angiogenesis :
- HUVEC migration assays : Measure inhibition of VEGF-induced endothelial cell migration .
- Chorioallantoic membrane (CAM) assay : In vivo angiogenesis inhibition.
- MDR reversal :
- LS180 or MCF-7/ADR cell lines : Co-treatment with doxorubicin; assess IC₅₀ shifts and caspase-3 activation (apoptosis marker) .
Q. How does metabolic stability impact its pharmacokinetic profile?
- Methodological Answer : Key metabolic pathways (based on benzodioxole analogs):
- O-Demethylenation : Major pathway catalyzed by CYP3A4/2D6, forming catechol intermediates prone to glucuronidation .
- Thiazepane ring oxidation : Potential formation of sulfoxide metabolites.
Stability assays: - Liver microsome incubation (human/rat) with LC-MS metabolite profiling.
- CYP inhibition assays to identify enzyme interactions .
Critical Analysis of Contradictions
- Bioavailability vs. Metabolic Stability : While benzo[d][1,3]dioxole enhances target binding, its susceptibility to O-demethylenation may reduce systemic exposure. Strategies like prodrug design or CYP inhibition (e.g., co-administration with ritonavir) are under investigation .
- Dual Targeting Specificity : VEGFR/P-gp inhibition may lead to off-target effects (e.g., cardiotoxicity). Selectivity profiling via kinome-wide screening is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
